molecular formula C15H12F2N4S B12134567 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12134567
M. Wt: 318.3 g/mol
InChI Key: WCZGKJGEPPQKQD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorinated phenyl groups and a methylthio substituent, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Fluorophenyl Groups: Fluorinated phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Addition of Methylthio Group: The methylthio group can be added using thiolation reactions with methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its triazole core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The fluorinated phenyl groups and the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. The presence of both fluorinated phenyl groups and a methylthio substituent can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-11-7-5-10(6-8-11)9-22-15-20-19-14(21(15)18)12-3-1-2-4-13(12)17/h1-8H,9,18H2

InChI Key

WCZGKJGEPPQKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

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